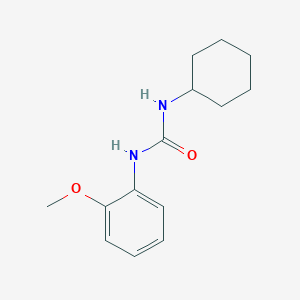

1-Cyclohexyl-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPKPXTUFRHWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308607 | |

| Record name | 1-cyclohexyl-3-(2-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72802-47-2 | |

| Record name | NSC205397 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclohexyl-3-(2-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOHEXYL-3-(2-METHOXYPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-(2-methoxyphenyl)urea can be synthesized through the reaction of cyclohexyl isocyanate with 2-methoxyaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

Cyclohexyl isocyanate+2-methoxyaniline→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The urea moiety can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(2-methoxyphenyl)urea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-hydroxyphenyl)urea ()

- Structural Difference : The 2-hydroxyphenyl group replaces the 2-methoxyphenyl moiety.

- Reduced lipophilicity (logP) may impact membrane permeability and bioavailability.

1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7f, )

- Structural Difference : A dioxoisoindolinyl group replaces the cyclohexyl substituent.

- Implications :

- The dioxoisoindolinyl moiety introduces rigidity and electron-withdrawing properties, which may alter binding to targets like EGFR (studied in 7c).

- Antioxidant Activity : 7f exhibited significant antioxidant activity (IC50 = 15.99 ± 0.10 µM), suggesting that the 2-methoxyphenyl group contributes to radical scavenging.

1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea ()

- Structural Difference : A morpholine-containing propoxy group at the phenyl 3-position replaces the 2-methoxy group.

- Bulkier substituents may hinder crystallinity, as seen in urea polymorph studies ().

Positional Isomerism: Ortho vs. Para Methoxy Substitution

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ()

- Structural Difference : The methoxy group is in the para position on the phenyl ring.

- Implications :

Antioxidant Activity

- 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7f) : IC50 = 15.99 ± 0.10 µM ().

- 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7d) : IC50 = 16.05 ± 0.15 µM ().

- Inference : The 2-methoxyphenyl group in 7f shows marginally better activity than the 4-methoxy analog, suggesting ortho-substitution optimizes antioxidant effects.

Anticancer Activity

- 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) : Moderate activity against multiple cancer cell lines (PGI = 75–90%) via EGFR inhibition (IC50 = 42.91 ± 0.80 nM).

Structural and Crystallographic Insights

- Crystal Packing: Ureas with aromatic substituents (e.g., 1-(2-aminophenyl)-3-phenylurea) exhibit hydrogen-bonded dimeric motifs, which stabilize crystal lattices ().

- Polymorphism: Substituent bulkiness (e.g., morpholinopropoxy in ) may lead to concomitant polymorphs, affecting drug formulation ().

Data Tables

Table 1. Key Properties of Analogous Ureas

*Calculated based on formula C14H20N2O2.

Q & A

Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-(2-methoxyphenyl)urea, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including:

- Cyclohexylamine activation : Reacting cyclohexylamine with phosgene or equivalent isocyanate precursors to form the urea backbone.

- Methoxyphenyl coupling : Introducing the 2-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Critical parameters include: - Temperature : Elevated temperatures (80–100°C) improve coupling efficiency but may degrade sensitive moieties.

- Catalysts : Use of Pd(PPh₃)₄ or CuI for cross-coupling steps enhances regioselectivity .

- Solvents : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but require rigorous drying to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms urea linkage (δ 6.5–7.5 ppm for aromatic protons) and cyclohexyl group conformation (δ 1.0–2.5 ppm) .

- IR : Stretching vibrations at ~1650 cm⁻¹ (urea C=O) and ~1250 cm⁻¹ (methoxy C-O) validate functional groups .

- MS : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ = 303.18) and fragmentation patterns .

Q. What are the solubility challenges for this compound, and how can they be mitigated?

Answer:

- Challenges : Low aqueous solubility due to hydrophobic cyclohexyl and aromatic groups .

- Solutions :

- Use co-solvents (DMSO:water mixtures) for in vitro assays.

- Formulate as nanoparticles or liposomal carriers to enhance bioavailability .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence binding affinity compared to halogenated analogs?

Answer:

- Methoxyphenyl vs. Halogenated : The 2-methoxy group enhances π-π stacking with aromatic residues in target proteins (e.g., kinases), while halogenated analogs (e.g., 4-fluorophenyl) improve metabolic stability but may reduce solubility .

- Case Study : A fluorophenyl analog showed 3x higher IC₅₀ against EGFR kinase but 50% lower solubility in PBS .

Q. What strategies resolve discrepancies between in vitro and in vivo activity data?

Answer:

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .

- Prodrug Design : Mask polar groups (e.g., methoxy) with ester linkages to improve membrane permeability .

- Species-Specific Metabolism : Compare murine vs. human CYP450 isoforms to explain efficacy gaps .

Q. How can structure-activity relationship (SAR) studies guide modification of the urea linkage?

Answer:

- Urea Modifications :

- Replace urea with thiourea: Increases hydrogen-bonding capacity but may reduce stability .

- Cyclize urea into oxazolidinone: Enhances rigidity and target selectivity .

- Example : A methylated urea derivative showed 10x higher selectivity for AMPK over related kinases .

Q. What computational methods predict target interactions for this compound?

Answer:

- Docking Simulations : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., in kinases) .

- MD Simulations : GROMACS-based trajectories assess stability of ligand-receptor complexes over 100-ns scales .

- QSAR Models : Train regression models on substituent electronic parameters (Hammett σ) to predict activity .

Q. How do fluorinated derivatives compare to methoxylated analogs in metabolic stability assays?

Answer:

- Fluorinated Derivatives : Exhibit longer half-lives (t₁/₂ = 4.2 h in human microsomes) due to resistance to oxidative demethylation .

- Methoxylated Analogs : Prone to CYP3A4-mediated O-demethylation (t₁/₂ = 1.8 h) but offer better initial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.